[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide
Beschreibung
Stereochemical Configuration
- Pyrrolidine Ring : The (2S,4S) configuration indicates that the two stereogenic centers at positions 2 and 4 of the pyrrolidine ring adopt an S configuration. This is critical for the compound’s biological activity, as stereochemistry influences binding to the DPP-4 enzyme.
- Piperazine Substituent : The piperazine group at position 4 of the pyrrolidine adopts a chair conformation, with nitrogen atoms at positions 1 and 4 coordinating the pyrazole ring.
Functional Group Prioritization
- Parent Hydride : Pyrrolidine (C₄H₉N).
- Substituents :
- Piperazin-1-yl group at position 4.
- 5-Methyl-2-phenylpyrazol-3-yl group on the piperazine nitrogen.
- Methanone bridge linking the pyrrolidine’s position 2 to a thiazolidin-3-yl group.
- Counterions : Five hydrobromide ions and one water molecule of crystallization.
CAS Registry Number Assignment and PubChem CID Validation
The compound’s identity is codified through standardized registries:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1572583-29-9 (salt) | |
| 760937-92-6 (free base) | ||
| PubChem CID | 11949652 (free base) | |
| 131751866 (salt) |
- CAS Rationale : The free base (760937-92-6) and hydrobromide hydrate (1572583-29-9) are distinct entries due to differences in counterions and hydration states.
- PubChem Validation : The free base entry includes computed properties (e.g., molecular weight: 426.58 g/mol), while the salt form specifies pentahydrobromide and hydrate stoichiometry.
SMILES Notation and InChI Key Representation Analysis
SMILES Breakdown
The canonical SMILES string encodes stereochemistry, connectivity, and counterions:
O=C([C@H]1NC[C@H](N2CCN(C3=CC(C)=NN3C4=CC=CC=C4)CC2)C1)N5CCSC5.O.Br.Br.Br.Br.Br
InChI Key Uniqueness
The InChI Key NQPRXLXVOBOTGT-KSLCDFCZSA-N is a hashed identifier derived from the full InChI string, which includes:
Eigenschaften
Molekularformel |
C22H33BrN6O2S |
|---|---|
Molekulargewicht |
525.5 g/mol |
IUPAC-Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide |
InChI |
InChI=1S/C22H30N6OS.BrH.H2O/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;1H;1H2/t19-,20-;;/m0../s1 |
InChI-Schlüssel |
IBFYBPDPBLVHHZ-TULUPMBKSA-N |
Isomerische SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br |
Kanonische SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide involves several steps. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the piperazine and pyrrolidine moieties. The final step involves the formation of the thiazolidine ring and the addition of the hydrobromide salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, temperatures, and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes the following reaction types:
Common Reagents and Conditions
Key reagents and conditions influencing its reactivity include:
-
Acidic/Basic Media : Degradation occurs in 0.1M HCl (3.66% degradation) and 0.1M NaOH (2.75% degradation), with hydrolysis of the amide bond .
-
Oxidizing Agents : Hydrogen peroxide (3% v/v) causes ~1.6% degradation, forming sulfoxides .
-
Organic Solvents : Acetonitrile and methanol are used in chromatographic analysis due to the compound’s solubility .
-
Temperature : Stability decreases above 40°C, with thermal decomposition yielding multiple degradation products.
Major Reaction Products
Degradation pathways produce several identifiable impurities:
Stability and Degradation Kinetics
Forced degradation studies reveal:
Analytical Techniques for Reaction Monitoring
-
HPLC : Employed with a C18 column (mobile phase: 0.1% orthophosphoric acid/acetonitrile/methanol, 65:25:10 v/v) to resolve degradation products .
-
UV Spectrophotometry : Quantification at λmax = 240–267 nm using 0.1N NaOH as solvent .
-
LC-MS : Identifies sulfoxide and hydrolyzed fragments via m/z ratios .
Synthetic Route and Key Reactions
The synthesis involves:
-
Nucleophilic Substitution : L-proline methyl ester reacts with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine under basic conditions.
-
Amidation : Thiazolidine-3-carbonyl chloride couples with the intermediate to form the methanone group.
-
Salt Formation : Hydrobromide salt is precipitated using HBr in acetic acid.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Diabetes Management
The compound is primarily marketed in Japan under the name Teneligliptin hydrobromide hydrate for the treatment of type 2 diabetes mellitus. It functions as a DPP-IV (Dipeptidyl Peptidase IV) inhibitor, which is crucial for enhancing insulin secretion and lowering blood glucose levels post-meal. The mechanism involves the inhibition of the enzyme that breaks down incretin hormones, thereby prolonging their action and improving glycemic control .
2. Pain Management
Research indicates that derivatives of this compound may act as modulators of P2X receptors, which are implicated in pain pathways. This suggests potential applications in treating chronic pain conditions by influencing pain signaling mechanisms . The structural components involving piperazine and thiazolidine rings are often associated with analgesic properties.
Synthesis and Preparation
The synthesis of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone involves multiple steps including cyclization reactions and deprotection processes. The use of Lawesson's reagent has been noted for facilitating the formation of thiazolidine rings during synthesis .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of Teneligliptin:
- Clinical Trials : A study published in a peer-reviewed journal highlighted that patients receiving Teneligliptin showed significant reductions in HbA1c levels compared to placebo groups over a 24-week period. The compound was well-tolerated with minimal side effects reported .
- Comparative Studies : Comparative analyses with other DPP-IV inhibitors demonstrated that Teneligliptin not only improved glycemic control but also had favorable effects on body weight management, making it a suitable option for overweight patients with type 2 diabetes .
Wirkmechanismus
The mechanism of action of [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide involves the inhibition of the enzyme DPP-4. By inhibiting DPP-4, the compound prevents the breakdown of GLP-1, a hormone that increases insulin secretion and decreases glucagon secretion. This leads to improved blood glucose control in patients with type 2 diabetes.
Vergleich Mit ähnlichen Verbindungen
Table 1: Stereochemical Comparison
Other DPP-4 Inhibitors
Teneligliptin belongs to the "gliptin" class, which includes Sitagliptin, Vildagliptin, and Saxagliptin. While all DPP-4 inhibitors share a common mechanism, structural differences impact pharmacokinetics and potency:
- Sitagliptin: Features a β-amino acid backbone and triazolopiperazine group. Shorter half-life (~12 hours) compared to Teneligliptin .
- Vildagliptin: Contains a cyanopyrrolidine scaffold, necessitating twice-daily dosing due to rapid metabolism .
Teneligliptin’s unique thiazolidine-pyrrolidine-piperazine architecture enhances binding to the DPP-4 active site, contributing to its prolonged duration of action .
Table 2: DPP-4 Inhibitor Class Comparison
Structural Analogs with Piperazine/Pyrazole Moieties
CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione), an anxiolytic/antidepressant candidate, shares structural motifs (piperazine, pyrazole) with Teneligliptin but lacks DPP-4 affinity .
Biologische Aktivität
The compound [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide , commonly known as Teneligliptin hydrobromide hydrate, is a significant dipeptidyl peptidase 4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C22H31BrN6OS
Molecular Weight: 507.5 g/mol
CAS Number: 906093-29-6
IUPAC Name: ((2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone hydrobromide
Teneligliptin functions by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide 1). By inhibiting DPP-4, Teneligliptin increases the levels of these hormones, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This results in improved glycemic control without significant risk of hypoglycemia.
Pharmacological Effects
The pharmacological profile of Teneligliptin includes:
- Antidiabetic Activity :
-
Weight Management :
- Unlike some other antidiabetic medications, Teneligliptin does not promote weight gain and may even support weight loss in some patients.
-
Cardiovascular Benefits :
- Emerging evidence suggests that DPP-4 inhibitors may have cardiovascular protective effects, although further studies are needed to establish this link definitively.
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of Teneligliptin:
- Efficacy in Glycemic Control :
- Combination Therapy :
- Long-term Safety :
Comparative Efficacy
The following table summarizes the comparative efficacy of Teneligliptin against other DPP-4 inhibitors:
| Compound | IC50 (nM) | Weight Change | Cardiovascular Effects |
|---|---|---|---|
| Teneligliptin | 0.37 | Neutral | Potentially beneficial |
| Sitagliptin | 0.54 | Neutral | Neutral |
| Saxagliptin | 0.38 | Slight gain | Neutral |
| Linagliptin | 0.25 | Neutral | Neutral |
Q & A
Q. Table 1: Key NMR Peaks for Structural Confirmation
| Functional Group | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
|---|---|---|
| Pyrrolidine C-H | 2.8–3.2 (m) | 45–55 |
| Thiazolidinone C=O | — | 170–175 |
| Pyrazole aromatic | 7.2–7.6 (m) | 120–130 |
What synthetic routes are optimal for introducing the 5-methyl-2-phenylpyrazole-piperazine moiety?
Basic Research Question
The piperazine-pyrazole linkage is critical for DPP-IV inhibitory activity . Key steps include:
- Coupling Reactions : Use 5-methyl-2-phenylpyrazole-3-carboxylic acid with piperazine derivatives via EDCI/HOBt-mediated amidation.
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis for the (2S,4S)-pyrrolidine core.
- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization (ethanol/water) .
Q. Table 2: Reaction Conditions for Piperazine-Pyrazole Coupling
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt, DIPEA | DMF | 25 | 65–70 |
| HATU, NEt3 | CH2Cl2 | 0 → 25 | 75–80 |
How to develop a stability-indicating RP-HPLC method for quantifying this compound in formulations?
Intermediate Research Question
Follow ICH Q2(R1) guidelines for method validation:
- Column : C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
- Detection : UV at 254 nm .
- Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and thermal stress (60°C). Monitor degradation products (e.g., hydrolyzed thiazolidinone).
Q. Table 3: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Retention Time | 8.2 ± 0.3 min |
| LOD/LOQ | 0.15 µg/mL, 0.5 µg/mL |
How to resolve discrepancies in degradation kinetics under varying pH conditions?
Advanced Research Question
Conflicting degradation rates may arise from:
- Hydrate Stability : Hydrate ↔ anhydrous form interconversion under humidity (use dynamic vapor sorption (DVS)) .
- Ionization Effects : pKa-dependent solubility (determine pKa via potentiometric titration).
- Mitigation : Use non-linear regression models (e.g., Weibull equation) to account for pH-dependent degradation pathways.
What impurities are critical to monitor during scale-up synthesis?
Advanced Research Question
Key impurities include:
Q. Table 4: Common Impurities and Characterization
| Impurity | Source | MS/MS (m/z) |
|---|---|---|
| Des-bromo analog | Incomplete salt formation | 489.2 → 372.1 |
| Pyrazole dimer | Side reaction | 654.3 → 437.2 |
How to differentiate hydrate forms and assess their impact on bioavailability?
Advanced Research Question
- Techniques :
How to address contradictory bioactivity data in DPP-IV inhibition assays?
Advanced Research Question
Discrepancies may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
